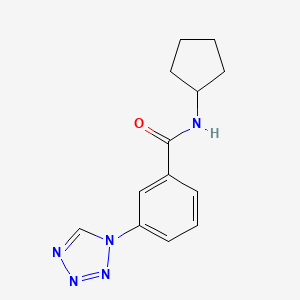

N-cyclopentyl-3-(tetrazol-1-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

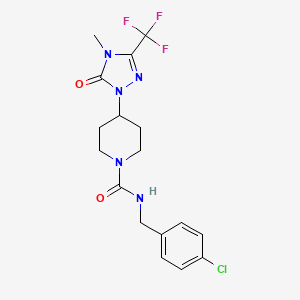

“N-cyclopentyl-3-(tetrazol-1-yl)benzamide” is a chemical compound with the molecular formula C13H15N5O . It has an average mass of 257.291 Da and a monoisotopic mass of 257.127655 Da . This compound is not intended for human or veterinary use and is typically used for research purposes.

Synthesis Analysis

The synthesis of “N-cyclopentyl-3-(tetrazol-1-yl)benzamide” and similar compounds can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . The reaction of sodium azide with nitriles to give 1H-tetrazoles proceeds readily in water with zinc salts as catalysts .Molecular Structure Analysis

The molecular structure of “N-cyclopentyl-3-(tetrazol-1-yl)benzamide” consists of a benzamide group substituted with a cyclopentyl group and a tetrazolyl group . The tetrazole ring is a five-membered aza compound with 6π electrons .Physical And Chemical Properties Analysis

“N-cyclopentyl-3-(tetrazol-1-yl)benzamide” is a light yellow powder and is odorless . It dissolves in water, acetonitrile, etc .科学的研究の応用

Corrosion Inhibition :

- Benzamide derivatives like N-[(1H-tetrazol-5-yl)methyl]benzamide (BENZA-TET) have been studied for their effectiveness in inhibiting mild steel corrosion in hydrochloric acid solutions. These compounds show varying degrees of inhibition efficiency dependent on concentration, immersion time, and temperature. BENZA-TET acts as a cathodic type inhibitor, suggesting its potential in corrosion protection applications (Elbakri et al., 2013).

Catalyst-Free Synthesis :

- Research into the catalyst-free synthesis of N-(1,7-Dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives shows that these novel compounds can be created through 1,3-dipolar cycloaddition and subsequent rearrangement. This method is rapid and operates under mild conditions, highlighting its efficiency in synthesizing these derivatives (Liu et al., 2014).

Metal-Organic Frameworks for Hydrogen Storage :

- Tetrazolate-based ligands, such as 1,4-benzeneditetrazolate, have been utilized to form metal-organic frameworks. These frameworks demonstrate potential in hydrogen storage, exhibiting high surface areas and significant hydrogen storage capacities. This illustrates the applicability of tetrazolate-based compounds in developing materials for energy storage (Dinca et al., 2006).

Synthesis of Heterocyclic Compounds :

- Research has focused on synthesizing various heterocyclic compounds using benzamide derivatives. For example, the synthesis of tetrahydrobenzofurans and benzothiazoles demonstrates the versatility of these compounds in creating diverse chemical structures, which could have implications in pharmaceutical and materials science (Lévai et al., 2002).

Electrochemical Applications :

- The synthesis of benzothiazoles through TEMPO-catalyzed electrochemical C–H thiolation using tetrazole-based compounds has been explored. This method, being metal- and reagent-free, provides a novel approach to synthesizing benzothiazoles, which are important in pharmaceuticals and organic materials (Qian et al., 2017).

特性

IUPAC Name |

N-cyclopentyl-3-(tetrazol-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O/c19-13(15-11-5-1-2-6-11)10-4-3-7-12(8-10)18-9-14-16-17-18/h3-4,7-9,11H,1-2,5-6H2,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSJRTQWAMYBVTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chloro-2-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2827477.png)

![1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone](/img/structure/B2827480.png)

![N-[2-(cyclohexen-1-yl)ethyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide](/img/no-structure.png)

![2-methyl-4-({1-[(E)-2-phenylethenesulfonyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2827485.png)

![7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-(propylamino)purine-2,6-dione](/img/structure/B2827488.png)

![(2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-N-(4-fluorophenyl)chromene-3-carboxamide](/img/structure/B2827492.png)

![2-[[1-(4-Chlorobenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2827496.png)